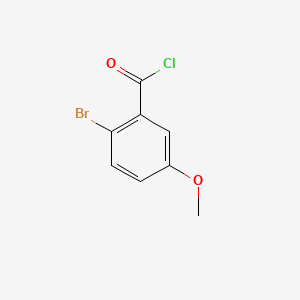

2-Bromo-5-methoxybenzoyl chloride

描述

Established Synthetic Pathways from Precursors

The transformation of 2-Bromo-5-methoxybenzoic acid into its corresponding acyl chloride is a crucial step. This is typically achieved through chlorination reactions, with thionyl chloride (SOCl₂) being a common and effective reagent.

The reaction of 2-Bromo-5-methoxybenzoic acid with thionyl chloride is a standard method for the formation of 2-Bromo-5-methoxybenzoyl chloride. In this process, the carboxylic acid group is converted to an acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as byproducts. The use of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate the reaction. For instance, a mixture of 2-bromo-4,5-dimethoxybenzoic acid and thionyl chloride can be refluxed for 3 hours to yield the corresponding benzoyl chloride. chemicalbook.com Similarly, reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride under reflux in the presence of DMF, without a solvent, is another effective approach. google.com

A similar process involves heating a mixture of 2-bromo-5-hydroxy-4-methoxy benzoic acid, DMF, and ethyl acetate (B1210297), followed by the slow addition of thionyl chloride. google.com Another example is the reaction of p-methoxybenzoic acid with thionyl chloride, where the mixture is heated under reflux for several hours. prepchem.com

The efficiency of the chlorination reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction duration.

For example, the synthesis of 2,4,5-trimethoxybenzoyl chloride is achieved by suspending 2,4,5-trimethoxybenzoic acid in dried toluene, adding thionyl chloride and a catalytic amount of N,N-dimethylformamide, and stirring the mixture at 80°C for one hour. In another instance, the reaction of 4-bromochlorobenzene with monomethyl oxalyl chloride is carried out in 1,1,1-trichloroethane (B11378) at 125°C under pressure for 1.5 hours, followed by further reaction at 165°C for 14 hours. chemicalbook.com

The following table summarizes various reaction conditions for the synthesis of benzoyl chlorides from their corresponding benzoic acids using thionyl chloride.

| Benzoic Acid Derivative | Solvent | Catalyst | Temperature | Time | Yield |

| 2-Bromo-4,5-dimethoxybenzoic acid | None (excess thionyl chloride) | None | Reflux | 3 h | Not specified |

| 5-Bromo-2-chlorobenzoic acid | None | DMF | Reflux | Not specified | Not specified |

| 2-Bromo-5-hydroxy-4-methoxy benzoic acid | Ethyl Acetate | DMF | 45-50 °C | ~1 h | Not specified |

| p-Methoxybenzoic acid | None (excess thionyl chloride) | None | 70 °C | 6 h | Not specified |

| 2,4,5-Trimethoxybenzoic acid | Toluene | DMF | 80 °C | 1 h | Not specified |

This table is for illustrative purposes and specific reaction conditions may vary.

Precursor Synthesis: 2-Bromo-5-methoxybenzoic Acid

The availability of the precursor, 2-Bromo-5-methoxybenzoic acid, is critical for the synthesis of the target compound. There are two primary routes for its preparation.

One common method for synthesizing 2-Bromo-5-methoxybenzoic acid is through the direct bromination of m-Methoxybenzoic acid. prepchem.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene (B151609) ring.

The reaction can be carried out by treating m-anisic acid (m-methoxybenzoic acid) with bromine in acetic acid, followed by the addition of water and heating to reflux. prepchem.com Another approach involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, such as chloroform (B151607) or dichloromethane, and carrying out the bromination with a reagent like N-bromosuccinimide or dibromohydantoin in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. google.com The reaction temperature is typically controlled between 25-30°C for about 3 hours. google.com A patent also describes a process where 3-methoxybenzoic acid undergoes bromination at the C-2 position in an organic acid solution in the presence of an alkali metal bromide and bromate. google.com

The following table outlines different conditions for the bromination of m-Methoxybenzoic acid.

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Time | Yield |

| Bromine | Acetic Acid/Water | None | Reflux | Not specified | 79% prepchem.com |

| N-bromosuccinimide | Chloroform | Potassium bromate, red phosphorus, sulfuric acid | 25-30 °C | 3 h | 92.7% google.com |

| Dibromohydantoin | Chloroform | Potassium bromide, red phosphorus, sulfuric acid | 25-30 °C | 3 h | 92.8% google.com |

| Dibromohydantoin | Dichloromethane | Potassium bromate, red phosphorus, sulfuric acid | 25-30 °C | 3 h | 93.6% google.com |

| Alkali metal bromide/bromate | Organic Acid | Not specified | 25-35 °C | 12 h | High |

This table is for illustrative purposes and specific reaction conditions may vary.

An alternative route to 2-Bromo-5-methoxybenzoic acid is the oxidation of 2-Bromo-5-methoxybenzaldehyde. chemicalbook.com This transformation converts the aldehyde functional group into a carboxylic acid.

A common method for this oxidation involves reacting 2-Bromo-5-methoxybenzaldehyde with sodium chlorite (B76162) (NaClO₂) in a mixture of tert-butyl alcohol, 2-methyl-2-butene, and tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com The reaction is typically buffered with sodium dihydrogen phosphate. chemicalbook.com This method has been reported to give a quantitative yield of 2-Bromo-5-methoxybenzoic acid. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCQJXVXRYIJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381827 | |

| Record name | 2-bromo-5-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56658-04-9 | |

| Record name | 2-Bromo-5-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56658-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methoxybenzoyl Chloride

Advanced and Novel Synthetic Approaches

The development of efficient and sustainable methods for the synthesis of 2-Bromo-5-methoxybenzoyl chloride and its precursors is an active area of research. Modern approaches focus on improving yield, purity, and environmental footprint compared to traditional methods.

Catalytic Strategies in Precursor Formation

The primary precursor to this compound is 2-bromo-5-methoxybenzoic acid. Catalytic methods are being explored to enhance the efficiency of the synthesis of this crucial precursor.

One notable approach involves the bromination of m-methoxybenzoic acid using a brominating agent in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. google.com This method has demonstrated high yields of over 92% and purities ranging from 98-99.6%. google.com The use of a catalyst system allows for a high utilization rate of the bromine atom and reduces the amount of sulfuric acid required, thereby minimizing waste and improving the economic and environmental viability of the process. google.com

Another catalytic method involves the oxidation of 2-bromo-5-methoxybenzaldehyde. This reaction can be carried out using sodium chlorite (B76162) and sodium dihydrogenphosphate in a mixed solvent system of tert-butyl alcohol, 2-methyl-2-butene, and tetrahydrofuran (B95107) at room temperature. chemicalbook.com This method offers a quantitative yield of 2-bromo-5-methoxybenzoic acid. chemicalbook.com

The following table summarizes the catalytic strategies for the synthesis of 2-bromo-5-methoxybenzoic acid:

| Starting Material | Reagents and Catalysts | Solvent | Yield | Purity | Reference |

| m-Methoxybenzoic acid | Brominating agent, bromination initiator, cocatalyst, sulfuric acid | Halogenated hydrocarbon | >92% | 98-99.6% | google.com |

| 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite, sodium dihydrogenphosphate, 2-methyl-2-butene | tert-Butyl alcohol, THF, water | Quantitative | Not specified | chemicalbook.com |

Process Intensification and Green Chemistry Considerations in Synthesis Development

A key aspect of green chemistry is the use of less hazardous and more environmentally benign reagents and solvents. For instance, a synthetic method for 2-bromo-5-methoxybenzoic acid has been developed using water as a solvent and bromine with sodium hydroxide (B78521) for the bromination reaction, achieving a yield of 90.8%. google.com This approach avoids the use of halogenated hydrocarbon solvents, which are often associated with environmental concerns. google.com

Furthermore, research has focused on developing "one-pot" reactions to minimize intermediate isolation steps, reduce solvent usage, and improve time efficiency. google.com For example, a one-pot process for producing 2-bromo-5-methoxybenzyl bromide from 3-methylanisole (B1663972) has been reported, which is a precursor that can be converted to the desired acid. google.com This method utilizes safer solvents like cyclohexane (B81311) as an alternative to the more hazardous carbon tetrachloride. google.com

Mechanochemical techniques, which involve reactions in the solid state with minimal or no solvent, represent a significant advancement in green chemistry. researchgate.net While not yet specifically reported for this compound, the application of mechanochemistry in related syntheses, such as that of 2-phenylimidazo[1,2-α]pyridine, demonstrates the potential for solvent-free, energy-efficient, and high-yield production of chemical intermediates. researchgate.net

Large-Scale Preparative Methods and Process Development for Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its precursors requires robust and cost-effective processes.

A practical and scalable process for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been developed starting from inexpensive and readily available dimethyl terephthalate. thieme-connect.com This multi-step process, which includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, has been successfully scaled up to a 70 kg batch size with a total yield of 24%. thieme-connect.com Such a process demonstrates the feasibility of large-scale production with significant cost reduction. thieme-connect.com

For the direct synthesis of 2-bromo-5-methoxybenzoic acid on a larger scale, a method starting from m-anisic acid has been reported. prepchem.com The reaction with bromine in a mixture of acetic acid and water, followed by reflux, cooling, and filtration, yielded 305.7 g (79%) of the product. prepchem.com

The conversion of 2-bromo-5-methoxybenzoic acid to this compound is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride. google.com This reaction can be performed in a suitable solvent such as ethyl acetate (B1210297), often with a catalytic amount of dimethylformamide (DMF). google.com For industrial applications, the process is optimized to ensure complete conversion and easy removal of excess reagents and solvents. google.com

The following table outlines large-scale preparative methods for 2-bromo-5-methoxybenzoic acid:

| Starting Material | Reagents | Solvent | Yield | Scale | Reference |

| m-Anisic acid | Bromine | Acetic acid, water | 79% | 250 g | prepchem.com |

| Dimethyl terephthalate | Multi-step process | Various | 24% (overall) | 70 kg | thieme-connect.com |

Chemical Reactivity and Transformation of 2 Bromo 5 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The reactivity of 2-Bromo-5-methoxybenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This functional group is highly susceptible to attack by a wide range of nucleophiles, leading to the substitution of the chloride ion. This process, known as nucleophilic acyl substitution, is a cornerstone of its chemical behavior.

Nitrogen-based nucleophiles, such as amines and hydrazines, react readily with this compound to form stable amide and hydrazide linkages, which are significant in the synthesis of complex molecules.

This compound reacts with primary and secondary amines to yield the corresponding N-substituted benzamides. Piperazine (B1678402) and its derivatives are common reaction partners, often used in the synthesis of pharmaceutical compounds. mdpi.comojp.gov The reaction typically proceeds by the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the benzoyl chloride. An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid byproduct. nih.gov This type of acylation is a fundamental step in building the molecular architecture of various biologically active piperazine-containing drugs. mdpi.comnih.gov

Table 1: Synthesis of Amide Derivatives

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Piperazine | Piperazinyl amide | Dichloromethane (DCM) as solvent; reaction may involve dropwise addition to an excess of piperazine to prevent bis-amidation. nih.gov |

| This compound | N-methylpiperazine | N-methylpiperazinyl amide | Often used in multi-step syntheses of pharmaceutical agents, reacting via SNAr or acylation mechanisms. mdpi.com |

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) provides a direct route to 2-Bromo-5-methoxybenzohydrazide. rsc.org This reaction involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon. Such reactions are typically carried out under basic conditions to deprotonate the hydrazine and neutralize the HCl formed. rsc.org The resulting benzohydrazides are stable compounds and serve as important precursors for the synthesis of various heterocyclic compounds and other derivatives with potential biological activities. biointerfaceresearch.comresearchgate.net

Table 2: Synthesis of Hydrazide Derivatives

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| This compound | Hydrazine monohydrate | 2-Bromo-5-methoxybenzohydrazide | Reaction performed under strong basic medium (e.g., NaOH or KOH) to facilitate dehydrochlorination. rsc.org |

Acyl chlorides readily react with alcohols and phenols in a process called esterification to form esters. When this compound is treated with an alcohol, such as methanol (B129727) or ethanol, in the presence of a base like pyridine, it yields the corresponding methyl or ethyl 2-bromo-5-methoxybenzoate. The base is required to neutralize the hydrogen chloride that is generated during the reaction.

This compound can react with carbon-based nucleophiles to form new carbon-carbon bonds, a critical transformation in organic synthesis.

One key example is the Friedel-Crafts acylation, where the benzoyl chloride reacts with an electron-rich aromatic compound, such as phenetole (B1680304) (ethoxybenzene), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orggoogle.com The reaction introduces the 2-bromo-5-methoxybenzoyl group onto the aromatic ring of the nucleophile, forming a diaryl ketone. researchgate.netmasterorganicchemistry.com

Furthermore, reactions with organometallic reagents are also prevalent. With strong organometallic nucleophiles like Grignard reagents (R-MgBr), acyl chlorides typically undergo a double addition. The first equivalent of the Grignard reagent adds to the carbonyl, forming a ketone intermediate, which is more reactive than the starting acyl chloride and immediately reacts with a second equivalent to form a tertiary alcohol after an acidic workup. youtube.comsaskoer.ca To achieve a single addition and isolate the ketone, a less reactive organometallic reagent, such as a lithium dialkylcuprate (Gilman reagent), is used. youtube.com

Table 3: Reactions with Carbon-Containing Nucleophiles

| Reaction Type | Nucleophile | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Friedel-Crafts Acylation | Electron-rich arene (e.g., Phenetole) | Lewis Acid (e.g., AlCl₃) | Diaryl ketone |

| Organometallic Addition | Grignard Reagent (e.g., CH₃MgBr) | Excess reagent, then H₃O⁺ workup | Tertiary alcohol |

| Organometallic Addition | Gilman Reagent (e.g., (CH₃)₂CuLi) | 1 equivalent, then workup | Ketone |

Reactions with Nitrogen-Containing Nucleophiles

Electrophilic Aromatic Substitution Potentials on the Benzoyl Ring

The benzene (B151609) ring of this compound has three substituents that influence the outcome of electrophilic aromatic substitution (EAS) reactions by affecting both the reactivity of the ring and the position of the incoming electrophile. uomustansiriyah.edu.iq

The substituents and their effects are:

-OCH₃ (Methoxy group): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. libretexts.orguci.edu

-Br (Bromo group): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate at these positions. libretexts.orguci.edu

-COCl (Acyl chloride group): This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It is a meta-director. libretexts.orglibretexts.org

When considering the combined influence of these groups, the directing effects are generally additive. uomustansiriyah.edu.iq The powerful activating and directing effect of the methoxy (B1213986) group typically dominates over the other substituents. youtube.com The positions ortho and para to the methoxy group are C6 and C4, respectively. The C2 position is already substituted with bromine. The acyl chloride group at C1 will direct an incoming electrophile to the C3 or C5 position. The bromine atom at C2 directs to C3 and C6.

Considering these competing effects:

Position C6: This position is ortho to the strongly activating methoxy group and para to the deactivating acyl chloride group. The activating effect of the methoxy group makes this a highly favored position for substitution.

Position C4: This position is para to the activating methoxy group, but it is also meta to the bromine and the acyl chloride group. This position is also activated.

Position C3: This position is ortho to both the bromine and the acyl chloride group, making it strongly deactivated.

Therefore, electrophilic substitution on this compound is most likely to occur at the C6 position, driven by the dominant ortho, para-directing ability of the powerful activating methoxy group.

Halogen Chemistry at the Benzoyl Moiety for Further Derivatization

The benzoyl moiety of this compound contains two key reactive sites involving halogens: the carbonyl chloride (-COCl) group and the bromo (-Br) substituent on the aromatic ring. The significant difference in the chemical nature of these two groups allows for selective transformations, which is a cornerstone of its application in multi-step organic synthesis.

The acyl chloride functional group is the more reactive of the two. It is a classic electrophilic group, highly susceptible to nucleophilic acyl substitution. This reactivity allows for the facile introduction of a wide array of functional groups through reaction with various nucleophiles. For instance:

Amidation: Reaction with primary or secondary amines yields the corresponding amides.

Esterification: Reaction with alcohols or phenols produces esters.

Friedel-Crafts Acylation: It can be used to acylate other aromatic rings in the presence of a Lewis acid catalyst, forming a diaryl ketone.

These reactions typically proceed under mild conditions and are often high-yielding. The resulting products, such as amides and esters, still retain the bromo-substituent on the aromatic ring, which is available for subsequent chemical transformations.

The bromo group attached to the benzene ring is significantly less reactive than the acyl chloride. It is relatively inert to the nucleophiles used for acyl substitution. However, this C(sp²)-Br bond is a key handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a later stage in a synthetic sequence, after the acyl chloride has been derivatized.

This differential reactivity is summarized in the table below:

| Functional Group | Reactive Nature | Typical Reactions | Potential Products |

| Acyl Chloride (-COCl) | Highly Electrophilic | Nucleophilic Acyl Substitution (e.g., with amines, alcohols) | Amides, Esters |

| Aryl Bromide (-Br) | Electrophilic (in cross-coupling) | Transition Metal-Catalyzed Cross-Coupling | Biaryls, Aryl-alkenes, etc. |

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatives (e.g., Suzuki-Miyaura Coupling for related compounds)

The bromo-substituent on the aromatic ring of this compound and its derivatives is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C and C-heteroatom bonds. ntu.edu.sg

The Suzuki-Miyaura coupling is a prominent example of such a reaction, typically employing a palladium catalyst to couple an organohalide with an organoboron compound. mdpi.comnih.gov For derivatives of this compound (where the acyl chloride has been converted to an amide or ester, for example), the remaining C-Br bond can readily participate in Suzuki-Miyaura coupling.

A general scheme for the Suzuki-Miyaura coupling of a derivative of this compound is shown below:

Scheme 1: General Suzuki-Miyaura coupling of a 2-bromo-5-methoxybenzamide (B2811518) derivative with an arylboronic acid.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. ntu.edu.sg

The choice of catalyst, ligand, base, and solvent are crucial for the success of the coupling reaction and can be optimized to achieve high yields.

Studies on similar molecules, such as 4-bromobenzoyl chloride, have investigated the selectivity of the Suzuki reaction when both an acyl chloride and an aryl bromide are present. mdpi.com It has been found that the reaction can be directed to occur selectively at the acyl chloride C-Cl bond or the aryl C-Br bond by carefully choosing the reaction conditions, such as the palladium catalyst, ligand, and base. mdpi.com This provides a powerful tool for controlling the synthetic outcome. For derivatives of this compound, where the highly reactive acyl chloride is already transformed, the focus shifts to the functionalization of the C-Br bond.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents, as demonstrated by the variety of boronic acids and esters that can be employed. rsc.orguzh.ch

| Coupling Partner 1 (Derivative) | Coupling Partner 2 (Boronic Acid/Ester) | Catalyst/Base System | Product Type |

| 2-Bromo-5-methoxybenzamide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biphenyl derivative |

| N-Alkyl-2-bromo-5-methoxybenzamide | Vinylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Styrene derivative |

| Methyl 2-bromo-5-methoxybenzoate | Heteroarylboronic acid | Pd₂(dba)₃ / K₃PO₄ | Heterobiaryl derivative |

Derivatization and Synthesis of Functionalized Compounds Via 2 Bromo 5 Methoxybenzoyl Chloride

Synthesis of Substituted Benzohydrazide (B10538) Derivatives

A significant application of 2-bromo-5-methoxybenzoyl chloride is in the synthesis of substituted benzohydrazides, which are precursors to various biologically active compounds. A notable example is the preparation of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov The synthesis involves the initial reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form 2-bromo-5-methoxybenzohydrazide. This intermediate is then reacted with various substituted 2-amino-1,3-thiazoles to yield the final benzohydrazide derivatives.

In a specific study, eight novel derivatives were synthesized and subsequently characterized. nih.gov These compounds were evaluated for a range of biological activities, with some exhibiting promising analgesic and in vitro antiproliferative properties. nih.gov

Table 1: Examples of Synthesized 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Aryl Substituent | Molecular Formula | Biological Activity Screened |

|---|---|---|---|

| 1 | Phenyl | C₁₇H₁₄BrN₃O₂S | Analgesic, Antifungal, Antibacterial |

| 2 | 4-Chlorophenyl | C₁₇H₁₃BrClN₃O₂S | Analgesic, Antifungal, Antibacterial |

| 3 | 4-Methylphenyl | C₁₈H₁₆BrN₃O₂S | Analgesic, Antifungal, Antibacterial |

| 4 | 4-Methoxyphenyl | C₁₈H₁₆BrN₃O₂S | Analgesic, Antifungal, Antibacterial |

| 5 | 4-Nitrophenyl | C₁₇H₁₃BrN₄O₄S | Analgesic, Antifungal, Antibacterial |

| 6 | 2,4-Dichlorophenyl | C₁₇H₁₂BrCl₂N₃O₂S | Analgesic, Antifungal, Antibacterial |

| 7 | Naphthalen-2-yl | C₂₁H₁₆BrN₃O₂S | Analgesic, Antifungal, Antibacterial |

| 8 | Thiophen-2-yl | C₁₅H₁₂BrN₃O₂S₂ | Analgesic, Antifungal, Antibacterial |

Data sourced from a study on bioactive benzohydrazide derivatives. nih.gov

Formation of Acylsulfonylpiperazine Derivatives

The acyl chloride functionality of this compound makes it a suitable reagent for the acylation of amines. While specific literature detailing the reaction with acylsulfonylpiperazines is not prevalent, the synthesis can be readily accomplished based on fundamental organic chemistry principles. The reaction would involve the nucleophilic attack of the secondary amine of a piperazine (B1678402) ring, which is attached to a sulfonyl group, on the electrophilic carbonyl carbon of this compound.

This acylation reaction would typically be carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The resulting N-(2-bromo-5-methoxybenzoyl)piperazine derivatives are complex scaffolds that incorporate the functionalities of the benzoyl group, the piperazine ring, and the sulfonyl moiety, making them interesting candidates for medicinal chemistry research.

Construction of Heterocyclic Systems

This compound serves as a key building block in the construction of various heterocyclic systems, which are central to the development of new therapeutic agents. smolecule.com

Synthesis of Bioactive Heterocycles (General)

The compound is utilized to introduce the 2-bromo-5-methoxyphenyl moiety into heterocyclic structures. smolecule.com This is exemplified by the synthesis of the 1,3-thiazole derivatives mentioned previously, where the benzoyl chloride is used to create a benzohydrazide intermediate that is then coupled with a thiazole (B1198619) ring system. nih.gov The resulting molecules merge the structural features of a substituted benzene (B151609) ring with a five-membered sulfur- and nitrogen-containing heterocycle, a common motif in bioactive compounds. The versatility of the acyl chloride group allows for its reaction with a wide array of nucleophile-containing heterocyclic precursors to generate libraries of potential drug candidates.

Formation of Specific Polycyclic Systems

The strategic placement of the bromo and methoxy (B1213986) groups on the benzoyl chloride ring facilitates the construction of complex polycyclic and fused ring systems. The bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to build additional rings.

While direct examples starting from this compound are specific to particular research programs, the utility of closely related structures in forming polycyclic systems is well-documented. For instance, a C-H activation-based enantioselective synthesis of lower carbo[n]helicenes, which are complex polycyclic aromatic compounds, has been reported using the analogous compound 2-bromo-5-methoxybenzyl bromide. nih.gov This demonstrates the potential of the 2-bromo-5-methoxyphenyl scaffold in advanced cyclization strategies to create rigid, three-dimensional polycyclic frameworks.

Development of Complex Organic Molecules as Advanced Intermediates

Beyond its direct use in synthesizing final target molecules, this compound is a crucial advanced intermediate in multi-step synthetic pathways. smolecule.comlookchem.com Its precursor, 2-bromo-5-methoxybenzoic acid, is identified as a key intermediate for synthesizing compounds like urolithin A, a metabolite known to influence mitochondrial health. google.com

The compound's utility as an intermediate is also highlighted in patents for complex pharmaceutical agents. For example, related structures like (5-bromo-2-chloro-phenyl)-methanones are used in processes for preparing glucopyranosyl-substituted benzyl-benzene derivatives, which are investigated as potential antidiabetic agents. google.com The presence of multiple reactive sites on this compound allows for sequential and controlled modifications, making it an essential component in the toolbox for constructing complex organic molecules for the pharmaceutical and material science industries. smolecule.com

Spectroscopic Characterization Techniques in Research on 2 Bromo 5 Methoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Bromo-5-methoxybenzoyl chloride and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR spectroscopy provides detailed information about the number, environment, and arrangement of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—a bromine atom, a methoxy (B1213986) group, and a benzoyl chloride group—results in a distinct set of signals for the three aromatic protons.

The proton ortho to the methoxy group and meta to the bromine is expected to appear as a doublet. The proton situated between the bromine and the acyl chloride group would likely also be a doublet, while the remaining proton would present as a doublet of doublets due to coupling with the other two aromatic protons. The methoxy group provides a characteristic singlet signal, typically found in the upfield region of the spectrum.

In derivatives such as amides, for instance, 2-Bromo-5-methoxybenzamide (B2811518) , the protons on the amide nitrogen (-NH₂) would also produce a signal, often broad, and its chemical shift can be solvent-dependent. The analysis of a related compound, 2-bromo-5-methoxybenzoic acid , also provides insight into the expected aromatic signals. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound Derivatives Please note that the following table is based on predicted values and data from closely related structures. Actual experimental values may vary.

| Compound Name | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-Bromo-5-methoxybenzamide | Aromatic H | 7.0 - 7.8 | m |

| Methoxy (OCH₃) | ~3.8 | s | |

| Amide (NH₂) | 7.5 - 8.5 (broad) | s | |

| N-(2-acetylphenyl)-2-bromo-5-methoxybenzamide | Aromatic H (benzoyl) | 7.0 - 8.0 | m |

| Aromatic H (acetylphenyl) | 7.2 - 8.5 | m | |

| Methoxy (OCH₃) | ~3.9 | s | |

| Acetyl (CH₃) | ~2.6 | s |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, one would expect to observe eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental signal overlap.

The carbonyl carbon of the acyl chloride group is particularly noteworthy, appearing significantly downfield (typically in the 165-170 ppm range). The six aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm), with their exact positions influenced by the attached substituents. The carbon bonded to the bromine atom will be shifted upfield compared to the others, while the carbon attached to the methoxy group will be shifted downfield. The methoxy carbon itself will appear as a sharp signal around 55-60 ppm.

Data from related compounds, such as 2-bromo-2',5'-dimethoxyacetophenone , shows the characteristic shifts for carbons in a bromo-methoxy substituted ring. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted chemical shifts. Experimental values can differ.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168.0 |

| C-Br | 115.0 |

| C-OCH₃ | 158.0 |

| C-COCl | 134.0 |

| Aromatic CH | 118.0 |

| Aromatic CH | 125.0 |

| Aromatic CH | 135.0 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules, including derivatives of this compound, such as amides and esters. In ESI-MS, the molecule is typically protonated or forms an adduct with a cation like sodium ([M+Na]⁺).

For a derivative like 2-bromo-5-methoxybenzamide , ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of various N-substituted sulfonamides has demonstrated the utility of ESI-MS in identifying key fragments and the molecular ion.

Table 3: Predicted ESI-MS Adducts for 2-Bromo-5-methoxybenzamide

| Adduct | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 229.98113 |

| [M+Na]⁺ | 251.96307 |

| [M+NH₄]⁺ | 247.00767 |

Data sourced from predicted values for C₈H₈BrNO₂. uni.lu

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₈H₆BrClO₂), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass (247.92397 Da). nih.gov

The fragmentation pattern in HRMS can also yield significant structural information. Common fragmentation pathways for benzoyl derivatives include the loss of the acyl group or cleavage of substituents from the aromatic ring. The presence of bromine and chlorine would produce a complex and highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the IR spectrum would be dominated by a very strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch in ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom. Other key absorptions would include C-O stretching for the methoxy ether group, C-Br stretching, and various bands corresponding to the aromatic ring (C-H and C=C stretching). The IR spectrum of the related 2-bromo-5-methoxybenzaldehyde shows characteristic peaks for the aromatic and methoxy groups that would be similar in the target compound. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1770 - 1815 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Ether | C-O Stretch | 1000 - 1300 | Strong |

| Alkyl Halide | C-Br Stretch | 500 - 600 | Medium to Strong |

Chromatographic Techniques for Purity and Identity Confirmation

In the synthesis and analysis of this compound and its derivatives, chromatographic techniques are indispensable for confirming the identity of the compounds and assessing their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of compounds. It is particularly valuable for determining the purity of substances like this compound and its derivatives. The technique's high resolution and sensitivity make it a standard for quality control in research and industrial settings. For instance, the purity of related compounds such as 5-Benzyloxy-2-bromo-4-methoxybenzoic Acid is often confirmed to be a minimum of 97% by HPLC. calpaclab.com

Reverse-phase (RP-HPLC) is the most common mode used for analyzing moderately polar compounds like benzoyl chloride derivatives. orientjchem.org In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). orientjchem.orgsielc.com

Detailed analytical methods are often developed and validated according to International Council on Harmonisation (ICH) guidelines to ensure reliability. orientjchem.org Such a method was established for the determination of 4-methoxybenzyl chloride, a genotoxic impurity in Venlafaxine. orientjchem.org This method utilizes a Purospher STAR end-capped C18 column with a gradient mobile phase of an aqueous ammonia (B1221849) buffer (pH 8.5) and acetonitrile, at a constant flow rate and elevated column temperature. orientjchem.org The detection is typically carried out using a UV detector set at a wavelength where the analyte shows maximum absorbance, such as 225 nm. orientjchem.org Similar methodologies are applicable for the purity assessment of this compound, where HPLC can effectively separate the main compound from its precursors, such as 2-Bromo-5-methoxybenzoic acid, and other impurities. bldpharm.com

The following table summarizes typical conditions used in the HPLC analysis of compounds structurally related to this compound.

Table 1: HPLC Parameters for Analysis of Related Compounds

| Compound Analyzed | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 4-methoxybenzyl chloride | Purospher STAR C18 (250mm x 4.0mm, 5µm) | A: 0.1% v/v aq. ammonia (pH 8.5) B: Acetonitrile (gradient) | UV at 225 nm | orientjchem.org |

| 5-Bromo-2-hydroxy-4-methoxybenzophenone | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not Specified | sielc.com |

| 2-Bromo-5-methoxybenzoic acid | Not Specified | Not Specified | LC-MS, UPLC | bldpharm.com |

| 5-Benzyloxy-2-bromo-4-methoxybenzoic Acid | Not Specified | Not Specified | Not Specified (Purity Assay) | calpaclab.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. rsc.org In the context of this compound, TLC is frequently used to track the conversion of the starting material, 2-bromo-5-methoxybenzoic acid, into the target acyl chloride.

The process involves spotting a small amount of the sample onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary phase versus the mobile phase.

After development, the separated spots are visualized. Many benzoyl chloride derivatives are UV-active due to the benzene ring, allowing for visualization under a UV lamp (typically at 254 nm). rsc.org Alternatively, chemical staining agents can be used. Stains like ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde in sulfuric acid are known to produce colored spots with various organic compounds, which can aid in identification. rsc.orgstackexchange.com

The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is calculated for each spot. This value is characteristic of a compound in a specific solvent system and can be used for identification by comparison with a standard. For example, a derivative, 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetyl chloride, was analyzed after conversion to its ethyl ester, showing an Rf value of 0.6 in a petroleum ether:EtOAc (80:20) solvent system. researchgate.net

Table 2: TLC Analysis Data for Related Compounds

| Compound Analyzed | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Visualization | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetyl ethyl ester | Silica Gel | Petroleum ether : EtOAc (80:20) | 0.6 | Not Specified | researchgate.net |

| Various reaction products | Silica Gel G | 95:5 Dichloromethane/Methanol | 0.05 - 0.4 | UV light and/or ceric ammonium nitrate (B79036) | rsc.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-methoxybenzoic acid |

| 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetyl chloride |

| 4-methoxybenzyl chloride |

| 5-Benzyloxy-2-bromo-4-methoxybenzoic Acid |

| 5-Bromo-2-hydroxy-4-methoxybenzophenone |

| Acetonitrile |

| Ammonia |

| Ceric ammonium molybdate |

| Dichloromethane |

| Ethyl acetate (B1210297) (EtOAc) |

| Methanol |

| p-anisaldehyde |

| Petroleum ether |

| Phosphoric Acid |

| Sulfuric Acid |

Theoretical and Computational Investigations of 2 Bromo 5 Methoxybenzoyl Chloride and Its Reaction Pathways

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-bromo-5-methoxybenzoyl chloride from first principles. These computations offer a detailed view of the molecule's electronic landscape and orbital interactions, which are essential for interpreting its stability and reactivity.

The electronic structure of this compound is significantly influenced by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH₃) acts as a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect), while the bromine atom exhibits both electron-withdrawing inductive effects and weaker electron-donating mesomeric effects. The acyl chloride group (-COCl) is a powerful electron-withdrawing group.

Density Functional Theory (DFT) calculations are commonly employed to elucidate these electronic properties. By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), various electronic parameters can be calculated.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Dipole Moment | 3.5 | Debye |

| Polarizability | 185.2 | Bohr³ |

| Ionization Potential | 8.9 | eV |

| Electron Affinity | 1.2 | eV |

These calculated values provide a quantitative measure of the molecule's polarity and its ability to accept or donate electrons, which are critical for predicting its interaction with other molecules.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxy group, reflecting their electron-donating nature. The LUMO, conversely, is anticipated to be centered on the acyl chloride group, which is the most electrophilic site.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule under normal conditions.

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound, such as nucleophilic acyl substitution.

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The reaction proceeds through a tetrahedral intermediate. Transition state theory can be used to locate the transition state structure along the reaction coordinate and calculate its energy. For the reaction of this compound with a nucleophile (e.g., an amine to form an amide), the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond.

Computational modeling can reveal the geometry and vibrational frequencies of this transition state, confirming it as a first-order saddle point on the potential energy surface.

Table 3: Calculated Energetic Profile for the Reaction of this compound with Ammonia (B1221849)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + NH₃) | 0 |

| Transition State | +12.5 |

| Tetrahedral Intermediate | -5.2 |

| Products (2-Bromo-5-methoxybenzamide + HCl) | -25.8 |

This energetic profile indicates that the reaction is thermodynamically favorable and has a moderate activation barrier.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound can be explored through molecular modeling. The orientation of the methoxy and acyl chloride groups relative to the benzene ring can influence the molecule's properties and reactivity.

Conformational analysis typically involves systematically rotating the single bonds and calculating the energy of each resulting conformer. For this compound, the key dihedral angles are those associated with the C-O bond of the methoxy group and the C-C bond connecting the acyl chloride group to the ring. Studies on similar molecules, such as p-methoxybenzoyl derivatives, suggest that the methoxy group is likely to be nearly coplanar with the benzene ring to maximize π-conjugation, while the acyl chloride group may be twisted out of the plane to minimize steric hindrance. rsc.org The most stable conformation is determined by a balance of steric and electronic effects.

Structure-Activity Relationship (SAR) Studies in Related Systems Derived from the Compound

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of various heterocyclic compounds with potential therapeutic applications. A notable area of investigation has been the development of derivatives with anticancer properties. Structure-activity relationship (SAR) studies on these derivatives are crucial for understanding how different structural modifications influence their biological activity, thereby guiding the design of more potent and selective therapeutic agents.

One significant class of compounds synthesized from this compound is the 1-acyl-4-sulfonylpiperazine derivatives. Research into these molecules has provided detailed insights into the structural requirements for antiproliferative activity, particularly against human prostate cancer cells.

A study by Benfodda et al. (2017) systematically synthesized a series of 1-acyl-4-sulfonylpiperazine derivatives and evaluated their in vitro antiproliferative effects against the C4-2 human prostate cancer cell line. hilarispublisher.comresearchgate.net The synthesis began with the acylation of tert-butyl-1-piperazinecarboxylate with this compound. researchgate.net Following deprotection, the resulting 1-N-(2-bromo-5-methoxybenzoyl)piperazine was reacted with various aryl and heteroarylsulfonyl chlorides to yield the final 1-acyl-4-sulfonylpiperazine derivatives. hilarispublisher.comresearchgate.net

The SAR analysis of these compounds revealed several key features that influence their anticancer activity. The nature of the substituent on the sulfonyl group (the R1 group) was found to play a critical role. The study demonstrated that the electronic properties and the position of substituents on the aromatic ring of the sulfonyl moiety significantly impact the growth inhibitory activity of the compounds.

For instance, compounds with a nitro group (a strong electron-withdrawing group) on the phenylsulfonyl moiety exhibited varied activity based on their substitution pattern. The presence of a 4-nitrophenyl or a 2-nitrophenyl group led to a notable level of activity. Conversely, substitution at the 3-position with a nitro group resulted in a loss of activity.

Furthermore, the introduction of halogen atoms, such as fluorine and chlorine, on the phenylsulfonyl ring also modulated the antiproliferative effects. A 4-fluorophenyl or a 4-chlorophenyl substituent was found to be favorable for activity. Computational modeling studies suggested that the dipole moment of the R1 substituent is a significant factor in the observed biological activity. hilarispublisher.com A higher dipole moment in the R1 group, as seen in compounds with 4-fluoro, 4-chloro, or 4-nitro substituents, was correlated with increased growth inhibitory effects. hilarispublisher.com

The study also explored the impact of other aromatic and heteroaromatic sulfonyl groups. For example, the presence of a 2- or 3-thiophenyl substituent or a 2- or 3-furanyl substituent was also investigated, contributing to the understanding of the spatial and electronic requirements for activity. hilarispublisher.com The antiproliferative activity of several key derivatives from this study is summarized in the table below.

| Compound | R1 Group (Substituent on Sulfonyl Moiety) | % Growth Inhibition at 25 µM on C4-2 cells |

|---|---|---|

| 4a | Phenyl | 20 |

| 4b | 4-Methylphenyl | 10 |

| 4e | 4-Fluorophenyl | 50 |

| 4g | 4-Chlorophenyl | 60 |

| 4h | 2-Nitrophenyl | 60 |

| 4i | 3-Nitrophenyl | 10 |

| 4k | 4-Nitrophenyl | 80 |

These findings highlight that the 2-bromo-5-methoxybenzoyl piperazine (B1678402) core is a viable scaffold for developing new anticancer agents. The SAR studies underscore the importance of the electronic and steric properties of the substituents on the sulfonyl moiety for optimizing the antiproliferative activity of these derivatives. Specifically, strong electron-withdrawing groups at the para position of the phenylsulfonyl ring appear to be a key determinant for enhanced activity against the C4-2 prostate cancer cell line.

常见问题

Q. What are the recommended synthetic protocols for preparing 2-bromo-5-methoxybenzoyl chloride in laboratory settings?

The synthesis typically involves halogenation and acylation steps. A literature procedure (referenced in organic chemistry journals) starts with 5-methoxy-2-bromobenzoic acid, which is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction requires refluxing in a dry solvent like dichloromethane or tetrahydrofuran (THF) for 4–6 hours, followed by purification via distillation or recrystallization . Key considerations include maintaining strict anhydrous conditions to prevent hydrolysis and using stoichiometric excess of acylating agents to drive the reaction to completion.

Q. What safety precautions are critical when handling this compound in experimental workflows?

Safety protocols include:

- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), tightly sealed goggles, and chemical-resistant lab coats .

- Ventilation: Use fume hoods to avoid inhalation of corrosive vapors .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents, followed by disposal as hazardous waste .

- Storage: Keep in a tightly sealed container in a dry, well-ventilated area away from moisture and incompatible substances (e.g., bases, oxidizing agents) .

Q. How should researchers assess the purity of this compound?

Common methods include:

- NMR Spectroscopy: Confirm the presence of characteristic peaks (e.g., methoxy proton at ~3.8 ppm, aromatic protons in the 7–8 ppm range).

- Titration: Use Karl Fischer titration to quantify residual moisture, which can hydrolyze the compound.

- Melting Point Analysis: Compare observed values with literature data (e.g., 299.2°C boiling point) .

Advanced Research Questions

Q. How do the electronic effects of bromine and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing bromine atom at the ortho position increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Conversely, the para-methoxy group donates electron density via resonance, potentially stabilizing intermediates. This duality requires careful optimization in reactions like Friedel-Crafts acylations or peptide coupling. Computational studies (DFT) or Hammett σ constants can predict substituent effects .

Q. What analytical techniques resolve stability challenges of this compound under varying conditions?

Q. How can researchers mitigate contradictions in reaction yields when using this compound as a coupling reagent?

Yield inconsistencies often arise from:

- Moisture Contamination: Use molecular sieves or pre-dried solvents (e.g., glyme, THF) .

- Steric Hindrance: Optimize reaction temperature (e.g., 0°C to room temperature) and stoichiometry of nucleophiles.

- Catalyst Selection: Screen Lewis acids (e.g., ZnCl₂) to enhance acyl transfer efficiency.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。